molecular formula C9H8BrClO2 B3041473 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone CAS No. 30095-51-3

2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone

Cat. No.: B3041473
CAS No.: 30095-51-3
M. Wt: 263.51 g/mol
InChI Key: QXHWXCZQULBDKA-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a brominated derivative of acetophenone, featuring both bromine and chlorine substituents on the aromatic ring, along with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone typically involves the bromination of 1-(2-chloro-4-methoxyphenyl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are effective oxidizing agents.

Major Products

    Nucleophilic substitution: Products include substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: The major product is 2-bromo-1-(2-chloro-4-methoxyphenyl)ethanol.

    Oxidation: The major product is 2-bromo-1-(2-chloro-4-hydroxyphenyl)ethanone.

Scientific Research Applications

2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Chemical Biology: The compound is employed in studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and chlorine substituents can enhance the compound’s binding affinity to target proteins, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone
  • 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone
  • 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethanone

Uniqueness

2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone is unique due to the specific positioning of the bromine, chlorine, and methoxy groups on the aromatic ring. This unique arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-bromo-1-(2-chloro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHWXCZQULBDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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